molecular formula C10H10BrFO2 B3005891 Ethyl 3-bromo-2-fluoro-6-methylbenzoate CAS No. 1805421-38-8

Ethyl 3-bromo-2-fluoro-6-methylbenzoate

Cat. No. B3005891
CAS RN: 1805421-38-8
M. Wt: 261.09
InChI Key: UKLFHCIHBMCEGB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as the precursor for PET radioligand [18F]SP203, involves a multi-step process that includes a Sonogashira coupling reaction. The paper titled "A Short and Efficient Synthesis of 3-{2-[2-(Bromomethyl)thiazol-4-yl]-ethynyl}-5-fluorobenzonitrile: A Precursor for PET Radioligand [18F]SP203" describes an improved synthesis method starting from 4-bromo-2-formylthiazole, resulting in a 56% overall yield . This suggests that the synthesis of Ethyl 3-bromo-2-fluoro-6-methylbenzoate could potentially be optimized using similar strategies, such as selecting appropriate synthons for coupling reactions.

Molecular Structure Analysis

While the molecular structure of Ethyl 3-bromo-2-fluoro-6-methylbenzoate is not analyzed in the provided papers, the structure can be inferred to contain a benzene ring with substituents that may affect its reactivity and interaction with other molecules. The presence of both electron-withdrawing (bromo and fluoro) and electron-donating (methyl) groups would influence the electronic distribution in the molecule, potentially impacting its chemical behavior in synthesis and other reactions.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of Ethyl 3-bromo-2-fluoro-6-methylbenzoate. However, the presence of a bromo group in the compound discussed in the first paper indicates that it could be used in further substitution reactions, such as nucleophilic aromatic substitution, due to the activation of the benzene ring by the bromo substituent . Similarly, the fluoro group could affect the reactivity and selectivity of such reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-bromo-2-fluoro-6-methylbenzoate are not detailed in the provided papers. However, based on the structure, one could predict that the compound would exhibit properties typical of aromatic esters, such as a certain degree of solubility in organic solvents and potential volatility. The presence of halogens might also suggest a higher molecular weight and density compared to non-halogenated analogs. The second paper discusses a method for analyzing amino acids and catecholamines using a fluorogenic derivatization reagent, which could be relevant for the analysis of halogenated compounds like Ethyl 3-bromo-2-fluoro-6-methylbenzoate .

Scientific Research Applications

Chemical Synthesis and Derivatives
The synthesis of complex chemical compounds often involves the use of Ethyl 3-bromo-2-fluoro-6-methylbenzoate or its derivatives. For instance, it's used in the creation of pharmacologically active benzo[b]thiophen derivatives, which are important in the development of new drugs and therapeutic agents (Chapman, Clarke, Gore, & Sharma, 1971). Additionally, this compound is involved in the formation of various benzo[b]thiophen compounds with potential pharmacological properties (Chapman, Clarke, & Sawhney, 1968).

Biochemical Interactions and Inhibitory Effects
In biochemical studies, the compound's derivatives have been used to examine enzyme reactions. For example, different [p-(halomethyl)benzoyl]formates, including those derived from Ethyl 3-bromo-2-fluoro-6-methylbenzoate, have been investigated as substrates or inhibitors for enzymes like benzoylformate decarboxylase (Reynolds, Garcia, Kozarich, & Kenyon, 1988).

Light Emitting Materials and Fluorescence Studies
The compound is also crucial in the synthesis of light-emitting materials. Derivatives of Ethyl 3-bromo-2-fluoro-6-methylbenzoate have been used in the creation of compounds that emit blue light, which is significant in the field of optoelectronics and fluorescence studies (Mahadevan, Masagalli, Harishkumar, & Kumara, 2014).

Pharmaceutical Development
In pharmaceutical research, derivatives of this compound have been used in synthesizing various pharmaceutically active molecules. For instance, in the creation of ofloxacin analogs, a crucial component of antibacterial medications (Rádl, Kovářová, Moural, & Bendová, 1991).

Environmental and Biochemical Applications
The compound has been utilized in environmental studies, particularly in understanding the microbial degradation of pollutants. For example, its fluorinated derivatives have been used to track the breakdown of compounds in methanogenic consortia (Londry & Fedorak, 1993).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 3-bromo-2-fluoro-6-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO2/c1-3-14-10(13)8-6(2)4-5-7(11)9(8)12/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLFHCIHBMCEGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1F)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1805421-38-8
Record name ethyl 3-bromo-2-fluoro-6-methylbenzoate
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